molecular formula C18H22N2O2 B3174863 N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide CAS No. 954564-13-7

N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide

Cat. No.: B3174863
CAS No.: 954564-13-7
M. Wt: 298.4 g/mol
InChI Key: GQYFFWJFMFJJJU-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide is an organic compound that belongs to the class of acetamides This compound features an aminophenyl group and a tert-butylphenoxy group attached to an acetamide backbone

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitroaniline and 2-(tert-butyl)phenol.

    Nitration and Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amino group is then acylated with 2-(tert-butyl)phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Pharmaceutical Use: It may target specific pathways involved in disease processes, such as inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)-2-phenoxyacetamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.

    N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: The amino group is in a different position, which may influence its reactivity and interactions.

Uniqueness

N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide is unique due to the presence of both the aminophenyl and tert-butylphenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYFFWJFMFJJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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